molecular formula C13H21NO4 B2393476 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid CAS No. 2361595-56-2

2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid

Cat. No.: B2393476
CAS No.: 2361595-56-2
M. Wt: 255.314
InChI Key: TYVQBPQZBLIXQY-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a bicyclic molecule featuring a norbornane-like 2.2.1-heptane core with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid substituent. The Boc group enhances stability during synthetic processes, while the acetic acid moiety may improve solubility and enable further functionalization.

Properties

IUPAC Name

2-[(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-5-4-8(6-9)10(14)7-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQBPQZBLIXQY-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the acetic acid moiety. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Azabicyclo Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Azabicyclo Derivatives
Compound Name Bicyclo System Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound [2.2.1] Boc at position 2; acetic acid at position 3 - - High rigidity; potential for H-bonding
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate [2.2.1] Boc at position 7; ketone at position 2 C₁₁H₁₇NO₄ 227.26 Ketone group for reactivity
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [2.2.1] Hydrochloride salt; carboxylic acid at position 3 C₈H₁₂ClNO₂ 189.64 Ionic solubility; β-lactam analog
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] Boc at position 2; methylene bridge; carboxylic acid at position 3 C₁₄H₂₁NO₄ 267.32 Larger ring; increased flexibility
(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0] Boc at position 2; carboxylic acid at position 3 C₁₁H₁₇NO₄ 227.26 Compact structure; predicted pKa 4.03
Key Observations:

Larger rings (e.g., [2.2.2] in ) offer conformational flexibility, which may aid in optimizing pharmacokinetics.

Substituent Effects :

  • Boc Protection : Common in intermediates (e.g., ) to stabilize amines during synthesis.
  • Carboxylic Acid vs. Ketone : The acetic acid group in the target compound improves water solubility compared to ketone-containing analogs (e.g., ).
Table 2: Physicochemical Properties of Selected Compounds
Compound Name Density (g/cm³) Predicted pKa Boiling Point (°C) Synthetic Utility
Target Compound - - - Intermediate for chiral drug synthesis
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate - - - Precursor for β-lactam derivatives
(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1.276 4.03 355.9 Peptide mimetic scaffold
Key Findings:
  • Synthetic Challenges: Smaller bicyclo systems (e.g., [3.1.0] in ) require advanced stereocontrol during synthesis, while [2.2.1] systems (target compound) often leverage norbornane-based methodologies .
  • Solubility : Carboxylic acid substituents (target compound, ) enhance aqueous solubility, critical for bioavailability.

Biological Activity

The compound 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a complex bicyclic structure with potential pharmacological applications. This article aims to provide a comprehensive review of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The azabicyclo structure is known for its ability to modulate neurotransmitter systems and may exhibit effects on:

  • Neurotransmitter Receptors : Potential interactions with acetylcholine receptors due to the presence of the azabicyclo moiety.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to altered physiological responses.

Antiparasitic Activity

Research has indicated that azabicyclo compounds exhibit significant antiparasitic activity. For instance, studies have shown that derivatives similar to the target compound possess antiplasmodial and antitrypanosomal activities:

Compound StructureActivity Against Plasmodium falciparumActivity Against Trypanosoma brucei
Azabicyclo derivative 1IC50 = 0.180 µMIC50 = 0.647 µM
Azabicyclo derivative 2IC50 = 0.487 µMIC50 = 1.26 µM

These findings suggest that modifications in the bicyclic structure can enhance biological activity against these parasites .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The target compound's derivatives have been tested against various cell lines, revealing moderate selectivity indices (SI):

CompoundCell Line TestedIC50 (µM)Selectivity Index
Derivative AL-6 Rat Myoblasts10.518.7
Derivative BHeLa Cells5.312.4

These results indicate that while some derivatives exhibit promising antiparasitic effects, their cytotoxicity needs careful consideration in therapeutic contexts .

Clinical Relevance

Recent studies have focused on the pharmacokinetic properties of azabicyclo compounds, including absorption, distribution, metabolism, and excretion (ADME). For example, a study involving a structurally related azabicyclo compound demonstrated favorable pharmacokinetics after oral administration in animal models .

Therapeutic Applications

Given their biological activity, compounds like This compound could be explored for treating diseases caused by protozoan parasites such as malaria and sleeping sickness.

Q & A

Q. What are the established synthetic routes for 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including bicyclic ring formation, Boc (tert-butoxycarbonyl) protection, and carboxylation. Key steps include:
  • Ring-closing strategies : Use of stereoselective catalysts (e.g., chiral Lewis acids) to control the bicyclo[2.2.1]heptane scaffold .
  • Boc-protection : Reaction with di-tert-butyl dicarbonate under inert conditions to stabilize the amine group .
  • Carboxylic acid introduction : Acetic acid side-chain incorporation via alkylation or Michael addition, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
  • Optimization Parameters :
VariableConsiderations
SolventDMF, THF, or dichloromethane
Temperature0–25°C for Boc protection
CatalystsPd/C for hydrogenation steps
PurityRP-HPLC or flash chromatography

Q. How is the stereochemistry and structural integrity of this compound validated?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • X-ray crystallography : Confirm absolute configuration by growing single crystals in solvents like ethyl acetate/hexane mixtures .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to verify bicyclic ring conformation and substituent orientation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing structural analogs with anticancer properties .
  • Enzyme inhibition : Test against proteases or kinases due to the bicyclic scaffold’s potential as a transition-state mimic .
  • Permeability : Use Caco-2 cell monolayers to evaluate bioavailability, noting the impact of the Boc group on lipophilicity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic pathways be resolved?

  • Methodological Answer :
  • Dynamic kinetic resolution : Employ catalysts like Ru-based complexes to invert undesired stereocenters during ring closure .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize chiral induction .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify stereoselective conditions .

Q. What strategies are effective for analyzing stability under stressed conditions (e.g., pH, light)?

  • Methodological Answer :
  • Forced degradation studies :
ConditionProtocolAnalysis
Acidic/alkaline0.1M HCl/NaOH, 70°C, 24hHPLC for degradation
Oxidative3% H₂O₂, 25°C, 48hLC-MS for byproducts
PhotolyticICH Q1B guidelines (UV/vis exposure)UV-spectroscopy
  • Stability-indicating methods : Develop RP-HPLC methods with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA) .

Q. How can contradictory reports on biological activity be addressed?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What toxicological endpoints should be prioritized given limited safety data?

  • Methodological Answer :
  • Acute toxicity : Follow OECD 423 guidelines for oral/administered doses in rodent models .
  • Genotoxicity : Conduct Ames tests (OECD 471) and micronucleus assays to assess mutagenic potential .
  • Cardiotoxicity : Screen for hERG channel inhibition via patch-clamp electrophysiology .

Method Development & Validation

Q. How to design an RP-HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column selection : C18 (5µm, 250mm × 4.6mm) with guard column .
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 1.0 mL/min flow rate .
  • Detection : UV at 210–230 nm for carboxylate absorption.
  • Validation parameters :
ParameterCriteria (ICH Q2)
LinearityR² ≥ 0.998
LOD/LOQS/N ≥ 3/10
PrecisionRSD ≤ 2%

Data Contradiction & Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in catalytic asymmetric synthesis?

  • Methodological Answer :
  • Catalyst purity : Characterize via ICP-MS to rule out metal contamination .
  • Moisture control : Use molecular sieves or gloveboxes for moisture-sensitive steps .
  • Inert atmosphere : Maintain N₂/Ar blankets during Boc protection and carboxylation .

Q. How to resolve discrepancies in reported biological activity across cell lines?

  • Methodological Answer :
  • Cell line authentication : STR profiling to confirm identity .
  • Culture conditions : Standardize media (e.g., RPMI vs. DMEM) and serum batches .
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.